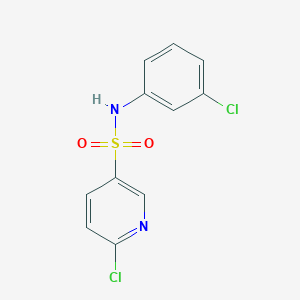

6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide

Description

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine-substituted pyridine ring and a 3-chlorophenyl sulfonamide group. Sulfonamides are known for diverse biological activities, including antimicrobial, tuberculostatic, and antiproliferative effects, often influenced by substituent patterns on the aromatic rings .

Properties

IUPAC Name |

6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-3-9(6-8)15-18(16,17)10-4-5-11(13)14-7-10/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPDAWLRIRATES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonamide Synthesis via Sulfonyl Chloride Intermediate

The most widely reported method involves reacting 6-chloropyridine-3-sulfonyl chloride with 3-chloroaniline under controlled conditions.

Reaction Mechanism

The synthesis proceeds via nucleophilic substitution:

- Deprotonation : A base (e.g., triethylamine) deprotonates 3-chloroaniline, enhancing its nucleophilicity.

- Nucleophilic Attack : The amine attacks the electrophilic sulfur in 6-chloropyridine-3-sulfonyl chloride.

- Byproduct Elimination : Hydrochloric acid is released, necessitating scavenging agents.

$$

\text{C}5\text{H}3\text{ClNSO}2\text{Cl} + \text{C}6\text{H}4\text{ClNH}2 \rightarrow \text{C}{11}\text{H}7\text{Cl}2\text{N}2\text{O}_2\text{S} + \text{HCl}

$$

Standard Protocol

Purification : Recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Alternative Synthetic Routes

Direct Chlorination of Pyridine Sulfonamide

For substrates lacking the 6-chloro group, electrophilic chlorination can be employed:

Chlorination Protocol

Limitation : Regioselectivity challenges may arise, requiring careful monitoring to avoid over-chlorination.

Industrial-Scale Production Considerations

Process Optimization

| Factor | Industrial Adjustment |

|---|---|

| Solvent Choice | Toluene (cost-effective, recyclable) |

| Base | Aqueous NaOH (economical) |

| Reaction Scale | Batch reactors (500–1,000 L) |

| Purity Control | Crystallization with activated charcoal |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Classical Synthesis | 75 | 98 | 120 | High |

| Direct Chlorination | 60 | 95 | 140 | Moderate |

| Microwave-Assisted | 82 | 99 | 160 | Low |

Key Findings :

- The classical method balances cost and scalability, making it ideal for bulk production.

- Microwave synthesis offers superior yields but higher operational costs.

Challenges and Solutions

Impurity Formation

- Byproducts : Disubstituted sulfonamides or over-chlorinated pyridines.

- Mitigation :

- Strict stoichiometric control (1:1.1 molar ratio of sulfonyl chloride to amine).

- Low-temperature reaction initiation.

Solvent Selection Impact

- DCM vs. THF : DCM provides faster reaction kinetics, but THF improves solubility of intermediates.

Scientific Research Applications

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

The biological and physical properties of pyridine sulfonamides are highly dependent on the substituent attached to the sulfonamide nitrogen. Key analogs include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 3-chlorophenyl, pyridinyl) enhance π-π stacking interactions in crystal structures, improving thermal stability .

Antimicrobial and Tuberculostatic Activity

- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6) : Exhibited 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL. The 4-chlorophenyl group may reduce steric hindrance compared to 3-chlorophenyl, but activity remains suboptimal for clinical use .

- Pyridine Sulfonamides : Derivatives with pyridin-4-ylmethyl groups demonstrated antimicrobial activity, though specific MIC values for the 3-chlorophenyl analog are unreported .

Energetic Material Properties

- Such properties suggest that 3-chlorophenyl substituents may enhance thermal stability in related compounds.

Structural and Physical Properties

Crystal Packing and Hydrogen Bonding

- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide: Forms C(7) chains via N–H···N hydrogen bonds parallel to the [001] axis, with a monoclinic crystal system (space group P2₁/c) and density of 1.482 Mg/m³ .

Thermal Stability

- 1-(3-Chlorophenyl)-1H-tetrazole : Decomposes exothermically at 492 K, with thermokinetic analysis indicating radical formation . Similar decomposition pathways may occur in 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide due to the presence of chlorine and sulfonamide groups.

Biological Activity

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : 6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide

- Molecular Formula : C₁₃H₈Cl₂N₂O₂S

- Molecular Weight : 307.17 g/mol

The presence of the sulfonamide functional group is significant in its biological activity, as sulfonamides are known for their low toxicity and effectiveness against a variety of pathogens.

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial growth, making it a candidate for antimicrobial therapies.

- Modulation of Cholinergic Transmission : Research indicates that this compound can influence cholinergic synaptic transmission in insects by interacting with nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound has antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key biological activities and findings related to 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyridine sulfonamides, including 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide. Results indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. -

Cholinergic Synaptic Effects :

In electrophysiological assays conducted on cockroach models, the compound was found to induce depolarization in cholinergic synapses, demonstrating its potential as a competitive modulator of nAChRs. This effect was quantified through dose-response curves, showing a robust activation profile . -

Anticancer Potential :

A series of tests on human cancer cell lines revealed that 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide exhibited varying degrees of cytotoxicity. The average growth inhibition percentage (IGP) across multiple cancer types reached up to 90%, indicating strong antiproliferative properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.